6-Iodoisoquinolin-3-amine: A Technical Guide for Researchers
6-Iodoisoquinolin-3-amine: A Technical Guide for Researchers
Disclaimer: Direct experimental data for 6-Iodoisoquinolin-3-amine is limited in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related analogs to provide a comprehensive overview for research and drug development professionals. The information presented, particularly regarding synthesis and specific properties, should be considered predictive.
Introduction
6-Iodoisoquinolin-3-amine is a halogenated amino-isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and neurological effects[1][2]. The presence of an amino group at the 3-position and an iodine atom at the 6-position is anticipated to significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a theoretical framework for the chemical structure, properties, synthesis, and potential biological significance of 6-Iodoisoquinolin-3-amine.
Chemical Structure and Properties
The chemical structure of 6-Iodoisoquinolin-3-amine features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with an iodine substituent on the benzene ring and an amino group on the pyridine ring.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 6-Iodoisoquinolin-3-amine and its parent compounds, 3-Aminoisoquinoline and 6-Iodoisoquinoline. These predicted values are based on computational models and data from similar structures.
| Property | 6-Iodoisoquinolin-3-amine (Predicted) | 3-Aminoisoquinoline[3][4][5][6][7] | 6-Iodoisoquinoline |
| Molecular Formula | C₉H₇IN₂ | C₉H₈N₂ | C₉H₆IN |
| Molecular Weight | 270.07 g/mol | 144.17 g/mol | 255.06 g/mol |
| Appearance | Likely a solid at room temperature | Yellow/green solid | Solid |
| Melting Point | Not available | 172-178 °C | Not available |
| Boiling Point | Not available | 331.2 °C (predicted) | Not available |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Not available | Not available |
| pKa | Not available | 5.05 (predicted) | Not available |
| CAS Number | Not available | 25475-67-6 | 75476-84-5 |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing, anisotropic effects of the iodine atom. Protons on the pyridine ring will likely appear at different chemical shifts compared to those on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbons bearing the iodine and amino substituents will show characteristic shifts.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis
Proposed Synthetic Pathway
A logical approach would involve the synthesis of 3-aminoisoquinoline followed by regioselective iodination.
Caption: Proposed two-step synthesis of 6-Iodoisoquinolin-3-amine.
Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 3-Aminoisoquinoline
One established method for the synthesis of 3-aminoisoquinoline involves the reaction of 2-methylbenzonitrile with a strong base like sodamide in liquid ammonia, following the principles of the Chichibabin amination reaction on a related system[8][9][10].
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Reaction: 2-Methylbenzonitrile is reacted with sodamide in liquid ammonia.
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Mechanism: The reaction likely proceeds through the formation of a carbanion at the methyl group, which then attacks the nitrile carbon of another molecule, leading to cyclization and subsequent amination.
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Purification: The resulting 3-aminoisoquinoline would be purified using standard techniques such as recrystallization or column chromatography.
Step 2: Regioselective Iodination of 3-Aminoisoquinoline
The introduction of an iodine atom at the 6-position of the 3-aminoisoquinoline core would likely be achieved through electrophilic aromatic substitution. The directing effects of the existing amino group and the fused benzene ring will influence the position of iodination. While the amino group is activating and ortho-, para-directing, the overall electronic nature of the isoquinoline ring system will play a crucial role. Direct iodination of 6-nitroisoquinoline has been shown to yield the 5-iodo derivative, suggesting that the 5 and 8 positions are generally more susceptible to electrophilic attack[11]. Therefore, achieving selective iodination at the 6-position might require specific reaction conditions or a multi-step functionalization strategy. A potential method could involve the use of N-Iodosuccinimide (NIS) as the iodinating agent[11].
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Reaction: 3-Aminoisoquinoline is treated with an electrophilic iodinating agent such as N-Iodosuccinimide (NIS) in a suitable solvent.
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Conditions: The reaction conditions, including solvent and temperature, would need to be optimized to favor iodination at the 6-position. The use of a directing group might be necessary to achieve the desired regioselectivity.
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Purification: The final product, 6-Iodoisoquinolin-3-amine, would be purified by methods such as column chromatography and characterized by NMR and mass spectrometry.
Potential Biological Activity and Signaling Pathways
The biological activity of 6-Iodoisoquinolin-3-amine has not been explicitly reported. However, based on the known pharmacology of related isoquinoline derivatives, several potential areas of biological interest can be hypothesized. Isoquinoline alkaloids are known to possess a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects[2].
Structure-Activity Relationship (SAR) Insights
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Amino Group at Position 3: The presence of an amino group at the 3-position of the isoquinoline ring has been associated with various biological activities. For instance, some 3-aminoisoquinoline derivatives have shown potential as CNS depressants[12]. Furthermore, substitutions at the 3-position of the isoquinoline nucleus have been shown to yield compounds with anticancer activity[2].
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Iodine at Position 6: Halogenation, particularly iodination, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. It can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity. Structure-activity relationship studies on decahydroisoquinolines have indicated that lipophilic substitutions at the 6-position can lead to superior antiarrhythmic properties[13].
Hypothesized Biological Targets and Signaling Pathways
Given the prevalence of isoquinoline-based compounds as kinase inhibitors, a plausible hypothesis is that 6-Iodoisoquinolin-3-amine could target protein kinases involved in cell signaling pathways crucial for cell proliferation and survival, such as those implicated in cancer[14].
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a potential mechanism where 6-Iodoisoquinolin-3-amine could act as an inhibitor of a key kinase, such as RAF, in the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers and is a common target for drug development.
Conclusion
While direct experimental data on 6-Iodoisoquinolin-3-amine is scarce, this technical guide provides a foundational understanding of its structure, predicted properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and pharmacology of the isoquinoline scaffold. The unique combination of an amino group at the 3-position and an iodine atom at the 6-position makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. The proposed synthetic strategies and hypothesized biological targets offer a starting point for researchers aiming to synthesize and evaluate this novel isoquinoline derivative. Further experimental validation is necessary to confirm the properties and biological activities outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminoisoquinoline 97% | 25475-67-6 [sigmaaldrich.com]
- 5. Isoquinolin-3-amine | 25475-67-6 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 25475-67-6|Isoquinolin-3-amine|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Iodoisoquinolin-6-amine | 1432754-27-2 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]
